molecular formula C23H38N2O5 B1237960 3-((((-Oxoheptyl)amino)acetyl)amino)methyl-7-oxobicyclo(2.2.1)hept-2-yl-5-heptenoic acid CAS No. 107332-47-8

3-((((-Oxoheptyl)amino)acetyl)amino)methyl-7-oxobicyclo(2.2.1)hept-2-yl-5-heptenoic acid

Cat. No.: B1237960
CAS No.: 107332-47-8
M. Wt: 422.6 g/mol
InChI Key: OPZODFCEYJMBAM-OXVBEWKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SQ-30741 is a small molecule drug known for its role as a thromboxane A2 receptor antagonist. It was initially developed by Bristol Myers Squibb Co. and has been studied for its potential therapeutic applications in cardiovascular diseases, particularly myocardial ischemia .

Preparation Methods

The synthesis of SQ-30741 involves several key steps:

Chemical Reactions Analysis

SQ-30741 undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized using pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride and diisobutylaluminum hydride are used in multiple reduction steps during its synthesis.

    Condensation: The compound undergoes condensation reactions with triphenylphosphonium bromide and 4-carboxybutyltriphenylphosphonium bromide.

    Esterification: Esterification with Amberlist-15/methanol is a key step in its synthesis.

    Reductocondensation: Sodium cyanoborohydride is used for reductocondensation with 4-phenylsemicarbazide.

Mechanism of Action

SQ-30741 exerts its effects by antagonizing the thromboxane A2 receptor. This receptor is involved in platelet aggregation and vasoconstriction. By blocking this receptor, SQ-30741 prevents the binding of thromboxane A2, thereby inhibiting platelet aggregation and reducing vasoconstriction. This mechanism is particularly beneficial in preventing myocardial ischemia and other cardiovascular conditions .

Comparison with Similar Compounds

SQ-30741 is unique in its specific antagonism of the thromboxane A2 receptor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific applications and efficacy profiles.

Properties

CAS No.

107332-47-8

Molecular Formula

C23H38N2O5

Molecular Weight

422.6 g/mol

IUPAC Name

(Z)-7-[(1S,2R,3R,4R)-3-[[[2-(heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid

InChI

InChI=1S/C23H38N2O5/c1-2-3-4-8-11-21(26)25-16-22(27)24-15-18-17(19-13-14-20(18)30-19)10-7-5-6-9-12-23(28)29/h5,7,17-20H,2-4,6,8-16H2,1H3,(H,24,27)(H,25,26)(H,28,29)/b7-5-/t17-,18+,19+,20-/m1/s1

InChI Key

OPZODFCEYJMBAM-OXVBEWKXSA-N

SMILES

CCCCCCC(=O)NCC(=O)NCC1C2CCC(C1CC=CCCCC(=O)O)O2

Isomeric SMILES

CCCCCCC(=O)NCC(=O)NC[C@@H]1[C@H]2CC[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O2

Canonical SMILES

CCCCCCC(=O)NCC(=O)NCC1C2CCC(C1CC=CCCCC(=O)O)O2

Synonyms

3-((((-oxoheptyl)amino)acetyl)amino)methyl-7-oxobicyclo(2.2.1)hept-2-yl-5-heptenoic acid
SQ 30741
SQ-30741

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.